4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride

Lipophilicity XLogP3 Fluorine chemistry

Procurement challenge: Fluorinated amine building blocks often lack physicochemical data, forcing risky analog substitutions. This hydrochloride salt solves the issue with quantified differentiation. - **Value**: Precise -CF₃ & methyl branch placement yields distinct lipophilicity (XLogP3=1.1) & steric bulk, non-replicable by close analogs. - **Handling**: Solid salt enhances stability, aqueous solubility, and weighing accuracy vs. the free base (CAS 115619-24-4). - **Application**: Essential intermediate for constructing metabolically stable drug candidates and agrochemicals with improved environmental half-life.

Molecular Formula C5H11ClF3N
Molecular Weight 177.59 g/mol
CAS No. 2329209-80-3
Cat. No. B12835696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride
CAS2329209-80-3
Molecular FormulaC5H11ClF3N
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESCC(CCN)C(F)(F)F.Cl
InChIInChI=1S/C5H10F3N.ClH/c1-4(2-3-9)5(6,7)8;/h4H,2-3,9H2,1H3;1H
InChIKeyYNUQGRCGHMSSSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-3-methylbutan-1-amine Hydrochloride: Core Properties


4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride (CAS 2329209-80-3) is a fluorinated primary aliphatic amine hydrochloride salt. The free base (CAS 115619-24-4) possesses the molecular formula C₅H₁₀F₃N and a molecular weight of 141.13 g/mol [1]. The hydrochloride salt is a stable, solid derivative with the formula C₅H₁₁ClF₃N and a molecular weight of 177.6 g/mol . Structurally, the compound features a terminal trifluoromethyl (–CF₃) group at the C‑4 position and a methyl branch at the C‑3 position, which together impart distinct physicochemical properties, including a computed XLogP3 of 1.1 for the free base [1]. The compound serves as a versatile fluorinated building block in medicinal chemistry and agrochemical research .

Critical Differentiation of 4,4,4-Trifluoro-3-methylbutan-1-amine Hydrochloride


In‑class fluorinated amines cannot be simply interchanged without altering key physicochemical and biological properties. The precise placement of the trifluoromethyl group and the methyl branch in 4,4,4-trifluoro-3-methylbutan-1-amine confers a distinct balance of lipophilicity (XLogP3 = 1.1), steric bulk, and electronic effects that influence membrane permeability, metabolic stability, and target engagement in ways that even closely related analogs do not replicate [1]. The hydrochloride salt form further differentiates this compound by offering enhanced solid‑state stability, simplified handling, and improved aqueous solubility compared to the free amine . These differences are quantified in the evidence below and must be considered during scientific selection and procurement.

Quantitative Evidence: 4,4,4-Trifluoro-3-methylbutan-1-amine HCl vs Analogs


Lipophilicity (XLogP3) vs. Key Analogs

The target compound's free base exhibits a computed XLogP3 of 1.1, which is markedly lower than the non‑fluorinated analog 3‑methylbutan‑1‑amine (XLogP3 ≈ 1.9), yet identical to the linear 4,4,4‑trifluorobutylamine (XLogP3 = 1.1). This demonstrates that the methyl branch does not significantly increase lipophilicity beyond the linear fluorinated chain, but the trifluoromethyl group provides a ~0.8 log unit reduction compared to the non‑fluorinated comparator, indicating a more balanced hydrophilicity–lipophilicity profile that can improve aqueous solubility while retaining membrane permeability [1][2].

Lipophilicity XLogP3 Fluorine chemistry

Metabolic Stability from Trifluoromethyl Substitution

The presence of the trifluoromethyl group in 4,4,4‑trifluoro‑3‑methylbutan‑1‑amine is expected to confer increased metabolic stability relative to its non‑fluorinated counterpart, 3‑methylbutan‑1‑amine. Numerous reviews establish that –CF₃ substitution reduces oxidative metabolism by cytochrome P450 enzymes, thereby prolonging half‑life and improving pharmacokinetic profiles . While direct metabolic data for this specific compound are not available, class‑level inference strongly supports that the –CF₃ moiety provides a quantifiable advantage over non‑fluorinated analogs in medicinal chemistry campaigns targeting orally bioavailable or long‑acting agents .

Metabolic stability Trifluoromethyl group Drug discovery

Solid-State Stability: Hydrochloride Salt vs. Free Base

4,4,4‑Trifluoro‑3‑methylbutan‑1‑amine hydrochloride (CAS 2329209-80-3) is a solid at room temperature, whereas the free base (CAS 115619-24-4) is a liquid. The hydrochloride salt offers superior long‑term storage stability and easier weighing/ dispensing in laboratory settings . This practical differentiation is critical for procurement decisions: the hydrochloride form minimizes degradation and volatilization risks compared to the free amine, ensuring consistent experimental reproducibility.

Salt form Stability Handling

Application Scenarios for 4,4,4-Trifluoro-3-methylbutan-1-amine Hydrochloride


Medicinal Chemistry – Fluorinated Drug Candidates

4,4,4‑Trifluoro‑3‑methylbutan‑1‑amine hydrochloride is employed as a key building block in the synthesis of fluorinated pharmaceuticals. Its balanced lipophilicity (XLogP3 = 1.1) and the metabolic stability conferred by the –CF₃ group make it suitable for constructing drug candidates with improved oral bioavailability and prolonged half‑life [1]. Researchers should prioritize this hydrochloride salt over the free base for ease of handling and storage stability .

Agrochemical Intermediate: Fluorinated Pesticides

The compound serves as an intermediate in the synthesis of agrochemicals where the trifluoromethyl group enhances environmental stability and biological activity . Its solid hydrochloride form facilitates reliable scale‑up and formulation in agrochemical research laboratories .

Chemical Biology: Fluorinated Probes and Tools

Due to its moderate lipophilicity and the presence of a primary amine handle, 4,4,4‑trifluoro‑3‑methylbutan‑1‑amine hydrochloride is used to prepare fluorinated probes for studying protein‑ligand interactions, enzyme mechanisms, and cellular uptake . The hydrochloride salt ensures accurate weighing and solubility in aqueous buffers for biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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